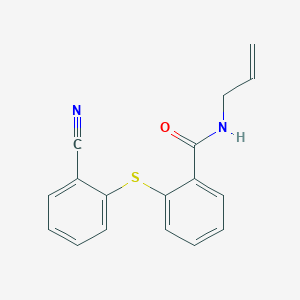

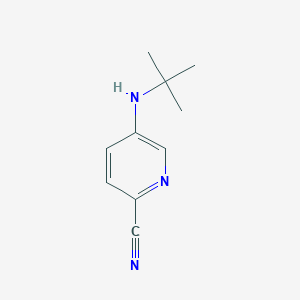

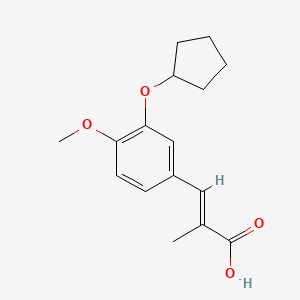

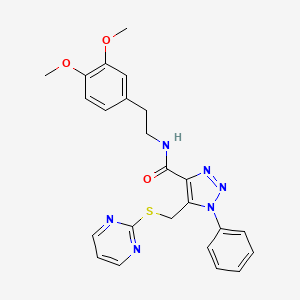

![molecular formula C10H12OS B2877592 1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one CAS No. 20892-17-5](/img/structure/B2877592.png)

1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one, commonly known as DMDBT-O, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMDBT-O belongs to the family of benzothiophene derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one is a compound of interest in the synthesis and study of bicyclic thiophene derivatives. Research has focused on understanding its behavior in chemical reactions, such as bromination and Vilsmeier–Haack formylation, which are critical for developing new synthetic routes and compounds. For example, studies on its bromination in different solvents yield mono- or dibromo derivatives, showcasing its reactivity and potential for further chemical modification (Drewry & Scrowston, 1969).

Physical and Biological Properties

Investigations into the structural properties of related thiophene derivatives have shed light on how substituent groups, like methyl groups, influence the physical properties of these compounds. For instance, the introduction of methyl groups can lead to significant changes in the compound's planarity and electronic properties, which are essential for understanding their biological activity and photophysical behavior (Lakshman et al., 2000).

Antimicrobial Activity

Some derivatives of 1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one exhibit promising antimicrobial activities. Research into their derivatives, specifically those incorporating triazolyl and thiadiazolyl groups, has demonstrated in vitro efficacy against various bacterial strains, highlighting their potential as leads for developing new antimicrobial agents (Tehranchian et al., 2005).

Antioxidant Activity

The exploration of the antioxidant capabilities of benzothiophene derivatives further demonstrates the broad applicability of these compounds in scientific research. Studies focusing on the synthesis and evaluation of new compounds for their antioxidant properties can lead to the development of novel antioxidants with potential applications in medicine and materials science (Queiroz et al., 2007).

Propiedades

IUPAC Name |

1,3-dimethyl-6,7-dihydro-5H-2-benzothiophen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-6-8-4-3-5-9(11)10(8)7(2)12-6/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCRZWWNQKLDKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(=O)C2=C(S1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioyl]benzamide](/img/structure/B2877513.png)

![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)

![Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2877523.png)

![2-(4-Methoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2877524.png)

![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)